![molecular formula C18H16FN3O B5599059 3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)
3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol" is a chemical compound that has been the subject of various studies focusing on its synthesis, molecular structure, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For example, Xu Liang (2009) described the synthesis of a related compound by treating a specific triazole with sodium methoxide, highlighting the complexity and specificity required in synthesizing these compounds (Xu Liang).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using crystallography and spectroscopic methods. Kariuki et al. (2021) utilized single crystal diffraction for structural characterization, demonstrating the importance of this technique in understanding the molecular geometry (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be complex. For instance, Daniel Gonzaga et al. (2016) reported on the α-glycosidase inhibition activity of similar triazole compounds, indicating potential biochemical interactions and reactivity (Daniel Gonzaga, F. C. Silva, V. Ferreira, J. Wardell, S. Wardell).
Applications De Recherche Scientifique
Efficient Organic Light-Emitting Diodes
Iridium complexes with similar structures have been used in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off. This application is significant in the field of display technology and lighting systems (Jin et al., 2014).
Crystal Structure Analysis
Compounds with a similar structure have been synthesized and analyzed for their crystal structures. Such analysis is crucial for understanding the molecular geometry and potential applications in various fields, including material science and pharmaceuticals (Liang, 2009).
Positron Emission Tomography (PET) Radioligands
Certain triazole-based compounds have been evaluated as potential PET radioligands for imaging cyclooxygenase-1 (COX-1) in the brain. This has implications for neuroimaging and understanding neuroinflammatory processes (Shrestha et al., 2018).
Development of Neurokinin-1 Receptor Antagonists
Related triazole compounds have been studied for their role as neurokinin-1 receptor antagonists, which are significant in treating conditions like depression and emesis (Harrison et al., 2001).
Catalytic Oxidation and Transfer Hydrogenation
Ruthenium(II) complexes with triazole-based ligands have been used for catalytic oxidation and transfer hydrogenation. This is vital in chemical synthesis and industrial processes (Saleem et al., 2013).
Antibacterial Agents
Fluorine-containing thiadiazolotriazinones, which share structural similarities, have shown potential as antibacterial agents, indicating their application in developing new antimicrobial drugs (Holla et al., 2003).
Propriétés
IUPAC Name |
3-[[5-cyclopropyl-2-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-14-6-8-15(9-7-14)22-17(20-18(21-22)13-4-5-13)11-12-2-1-3-16(23)10-12/h1-3,6-10,13,23H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJDNYBYGZYMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=N2)CC3=CC(=CC=C3)O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

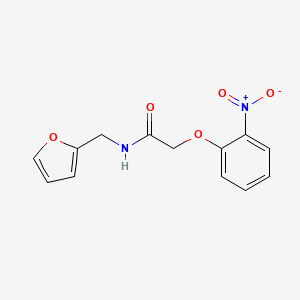
![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-biphenylylmethylene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599003.png)
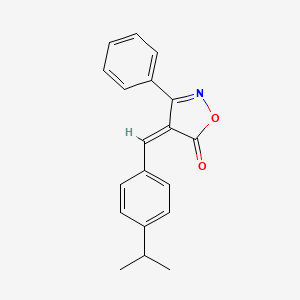
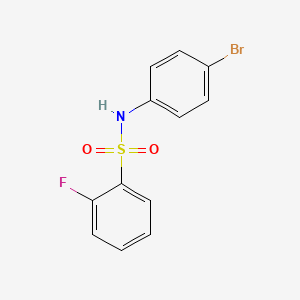
![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)
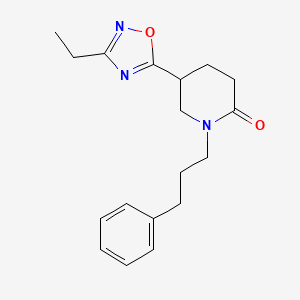
![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)
![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)
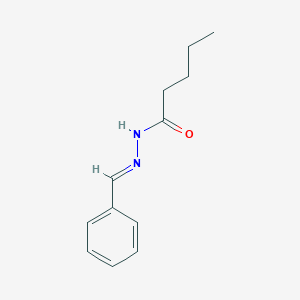
![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)